Welcome to the BenchChem Online Store!
molecular formula C18H14O B8462752 Terphenyl-ar'-ol) CAS No. 29353-68-2

Terphenyl-ar'-ol)

Cat. No. B8462752
M. Wt: 246.3 g/mol
InChI Key: XXKHDSGLCLCFSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03947468

Procedure details

2,3-diphenylphenol is a typical example of a phenol which will form a dibenzopyran but cannot isomerize to the fluorenol because the meta position involved in the isomerization reaction is already substituted with a phenyl group. A solution of 1.0 g. of 2,3-diphenylphenol, 1.0 g. of acetone, 25 ml of trifluoroacetic acid and 1.5 ml of trifluoroacetic anhydride were heated at reflux in dry air for 3.25 hours by which time a sample which was worked up with hexane in water to remove the acidic materials was shown by vpc to be free of the starting phenol. Approximately 98 percent of the material was insoluble in Claisen's alkali and 2 percent of the material was soluble in Claisen's alkali. Apparently the latter was the trifluoroacetic of 2,3-diphenylphenol. Heating of the reaction mixture at reflux was continued for 18 hours, but caused no detectable change in the reaction mixture. Extraction with hexane and washing with water of the reaction mixture and evaporation of the solvent isolated 0.99 g. of 1-phenyl-6,6-dimethyl- 6H-dibenzo[b,d]pyran, corresponding to formula A where X is oxygen, R1 and R2 are each methyl, R3 is phenyl and R4, R5 and R6 are each hydrogen, as a viscous liquid which on standing in hexane for several days was isolated as a white crystalline compound. Its structure was confirmed by nmr spectroscopy. A sample of this material dissolved in anhydrous trifluoroacetic acid and refluxed for 23 hours did not produce any rearranged product. The phenyl substituent in the meta position of the initial phenyl had effectively prevented any rearrangement of the dibenzopyran to the fluorenol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[C:12]([C:13]3C=CC=CC=3)=[CH:11][CH:10]=[CH:9][C:8]=2O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1([OH:26])C=CC=CC=1>>[CH:6]1[C:1]2[C:7]3[CH:8]=[CH:9][CH:10]=[CH:11][C:12]=3[CH2:13][O:26][C:2]=2[CH:3]=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=C(C=CC=C1C1=CC=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC2=C1C1=C(CO2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.